Sodium succinate (CAS 150-90-3), the anhydrous disodium salt of succinic acid, is a highly water-soluble, stable dicarboxylic acid salt widely utilized as a pH buffering agent and chemical intermediate. Characterized by its two pKa values (4.2 and 5.6), it provides robust buffering capacity in the mildly acidic range, making it highly valuable for biopharmaceutical formulations and cell culture media [1]. Unlike its hydrated counterparts, the anhydrous form is non-hygroscopic and stable under standard storage conditions. Its exceptional aqueous solubility (>300 g/L at 25 °C) distinguishes it from free succinic acid, driving its selection in high-concentration liquid formulations, downstream fermentation processing, and specialized chemical synthesis workflows [2].
Substituting sodium succinate with its free acid counterpart (succinic acid) routinely fails in procurement due to severe solubility constraints; succinic acid is limited to approximately 80 g/L in water at 25 °C, which forces unacceptable volume increases in high-concentration buffer stocks and liquid biotherapeutics . In biopharmaceutical formulations, substituting sodium succinate with histidine buffers can lead to catastrophic product failure, as histidine is highly susceptible to oxidation that rapidly degrades the potency of sensitive monoclonal antibodies [1]. Furthermore, in downstream fermentation processing, attempting to utilize calcium or magnesium succinate instead of the sodium salt results in unwanted precipitation, disrupting continuous liquid-phase recovery and necessitating costly solid-liquid separation steps [2].
Sodium succinate exhibits exceptional aqueous solubility, exceeding 300 g/L at 25 °C, which is a critical parameter for preparing high-concentration buffer stocks and liquid formulations. In direct contrast, free succinic acid is limited to an aqueous solubility of approximately 80 g/L at the same temperature . This >3.75-fold increase in solubility prevents precipitation during the concentration of biopharmaceuticals and allows for lower-volume dosing in subcutaneous injections.
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | >300 g/L (Sodium Succinate) |
| Comparator Or Baseline | ~80 g/L (Succinic Acid) |
| Quantified Difference | >3.75x higher solubility |
| Conditions | Aqueous solution at 25 °C |
Enables the formulation of high-concentration biotherapeutics and stock solutions without the risk of precipitation or volume bloat.
In the formulation of monoclonal antibodies (e.g., humanized IL-2 receptor antibodies like Daclizumab), sodium succinate buffer demonstrates superior long-term stability compared to industry-standard histidine buffers. Research indicates that while histidine is prone to oxidation—leading to rapid potency loss of the therapeutic protein—sodium succinate maintains structural integrity and bioactivity without oxidative degradation [1]. This makes sodium succinate the preferred choice for 20-60 mM subcutaneous injection formulations where long-term shelf stability is required.
| Evidence Dimension | Buffer-induced antibody stability and potency retention |
| Target Compound Data | High stability, no oxidative degradation in 50 mM buffer (pH 6.0) |
| Comparator Or Baseline | Histidine buffer (rapid potency loss due to oxidation) |
| Quantified Difference | Prevention of oxidation-linked potency loss |
| Conditions | 50 mM buffer, pH 6.0, liquid formulation over time |
Prevents degradation of high-value biologics during long-term storage, directly extending the shelf-life of injectable therapeutics.
During the bio-based production and recovery of succinates, converting alkaline earth metal salts (like magnesium or calcium succinate) to a monovalent salt is necessary for downstream processing. Utilizing sodium bases to form sodium succinate achieves conversion yields well above 90%[1]. Unlike calcium succinate, which remains in a solid precipitated state, sodium succinate remains highly soluble (yielding solutions up to 30 wt%), allowing for efficient continuous liquid-phase separation from biomass.
| Evidence Dimension | Conversion yield and product phase state |
| Target Compound Data | >90% conversion, highly soluble aqueous product (up to 30 wt%) |
| Comparator Or Baseline | Calcium/Magnesium succinate (low solubility, solid state) |
| Quantified Difference | Transition from solid precipitate to >30 wt% soluble liquid |
| Conditions | Salt exchange reaction with monovalent base in aqueous medium |
Streamlines downstream purification workflows by keeping the target metabolite in a highly concentrated, easy-to-process liquid phase.
Directly downstream of its superior oxidation resistance compared to histidine, sodium succinate is the optimal buffering agent for subcutaneous injections of mAbs (e.g., Daclizumab). It is specifically chosen when maintaining a pH of 5.5-6.5 and preventing long-term oxidative degradation of the therapeutic protein are critical procurement requirements [1].
Leveraging its >300 g/L aqueous solubility, sodium succinate is the preferred choice for laboratory and industrial settings requiring highly concentrated buffer stocks. It avoids the severe precipitation and volume-expansion issues associated with free succinic acid, ensuring seamless processability in liquid handling systems .
Following its high conversion yield and excellent solubility profile, sodium succinate acts as the preferred monovalent salt target in fermentation recovery. It enables high-yield, continuous liquid-phase processing and biomass separation before final crystallization or polymerization steps [2].
Irritant